Cholesteryl myristate

描述

Cholesteryl myristate is a cholesterol ester formed by the esterification of cholesterol with myristic acid. It is a natural steroid found in various biological systems and is known for its role in lipid metabolism and storage. The compound is often studied for its properties and applications in both biological and industrial contexts .

准备方法

合成路线和反应条件: 肉豆蔻酸胆固醇酯可以通过使用脂肪酸酐或脂肪酸在诸如4-吡咯烷基吡啶等催化剂存在下对胆固醇进行酰化来合成。 反应通常在如二氯甲烷或苯等溶剂中于环境温度下进行 . 该过程涉及胆固醇的羟基与肉豆蔻酸的羧基的缩合,从而形成肉豆蔻酸胆固醇酯 .

工业生产方法: 肉豆蔻酸胆固醇酯的工业生产遵循类似的合成路线,但规模更大。使用高效催化剂和优化的反应条件可确保高产率和纯度。 该过程可能涉及连续流动反应器,以保持一致的反应条件并提高可扩展性 .

化学反应分析

反应类型: 肉豆蔻酸胆固醇酯会经历各种化学反应,包括:

氧化: 肉豆蔻酸胆固醇酯可以被氧化形成肉豆蔻酸胆固醇酯氢过氧化物。

还原: 还原反应可以将肉豆蔻酸胆固醇酯还原回胆固醇和肉豆蔻酸。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 可以使用诸如氢化铝锂等还原剂。

取代: 可以使用盐酸或氢氧化钠进行酸性或碱性水解.

主要产物:

氧化: 肉豆蔻酸胆固醇酯氢过氧化物。

还原: 胆固醇和肉豆蔻酸。

取代: 胆固醇和肉豆蔻酸.

科学研究应用

肉豆蔻酸胆固醇酯在科学研究中具有广泛的应用:

化学: 用作研究酯化和脂类化学的模型化合物。

生物学: 研究其在生物系统中的脂类代谢和储存中的作用。

医学: 研究其对胆固醇水平和心血管健康的潜在影响。

作用机制

肉豆蔻酸胆固醇酯通过与各种分子靶点和途径相互作用而发挥作用:

脂类代谢: 它参与以酯的形式储存和转运胆固醇。

相似化合物的比较

肉豆蔻酸胆固醇酯可以与其他胆固醇酯进行比较,例如:

棕榈酸胆固醇酯: 结构类似,但具有更长的脂肪酸链(棕榈酸)。

硬脂酸胆固醇酯: 另一种胆固醇酯,具有更长的脂肪酸链(硬脂酸)。

月桂酸胆固醇酯: 一种短链酯,可以与肉豆蔻酸胆固醇酯形成多晶型结构和固溶体.

肉豆蔻酸胆固醇酯因其特定的脂肪酸链长度而独一无二,这影响了其物理性质和与其他分子的相互作用。

生物活性

Cholesteryl myristate (CM) is an ester of cholesterol and myristic acid, recognized for its unique biological activities. This article delves into its various biological effects, mechanisms of action, and potential applications in pharmaceuticals and biotechnology.

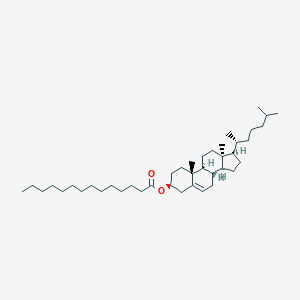

This compound is a cholesteryl ester characterized by the following structural formula:

This compound exhibits properties such as lipid solubility and the ability to form liquid crystalline phases, which are crucial for its biological functions.

1. Cytotoxicity and Apoptosis Inhibition

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Notably, CM has been shown to inhibit apoptosis in PC12 cells under serum-free conditions, suggesting a protective role against cellular stress. In particular, it has been reported that CM enhances cell viability in mesenchymal stem cells (MSCs) by suppressing apoptosis induced by serum deprivation .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study involving extracts from red marine macroalgae, CM was isolated and tested for its ability to scavenge free radicals. The results indicated that CM contributes to antioxidant defense mechanisms, which could be beneficial in preventing oxidative stress-related diseases .

3. Antibacterial Properties

CM has demonstrated antibacterial activity against various pathogens. In vitro assays indicated that CM can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

4. Neuroprotective Effects

Research indicates that this compound may play a neuroprotective role by modulating neuronal signaling pathways. Its ability to inhibit apoptosis in neuronal cells suggests potential applications in neurodegenerative diseases .

This compound's biological activities can be attributed to several mechanisms:

- Modulation of Signaling Pathways : CM interacts with various cellular signaling pathways, including those involved in apoptosis (e.g., JAK/STAT and MAPK pathways) and inflammation (NF-κB pathway) .

- Membrane Interaction : As a lipid molecule, CM can integrate into cellular membranes, influencing membrane fluidity and permeability, which can affect receptor signaling and transport processes .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on HL-60 and MCF-7 cell lines using the MTT assay. Results showed that CM significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 25 |

| MCF-7 | 30 |

Case Study 2: Neuroprotection in PC12 Cells

In another study focusing on neuroprotection, this compound was found to prevent apoptosis in PC12 cells under serum-free conditions. This suggests its potential therapeutic application in neurodegenerative disorders.

| Treatment Condition | Apoptosis Rate (%) |

|---|---|

| Control | 40 |

| CM Treatment | 15 |

属性

CAS 编号 |

1989-52-2 |

|---|---|

分子式 |

C41H72O2 |

分子量 |

597.0 g/mol |

IUPAC 名称 |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate |

InChI |

InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34?,35?,36-,37?,38?,40+,41-/m1/s1 |

InChI 键 |

SJDMTGSQPOFVLR-ZVMQTDSHSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

手性 SMILES |

CCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |

规范 SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Key on ui other cas no. |

1989-52-2 |

物理描述 |

Clear, nearly colorless crystals; [Acros Organics MSDS] |

同义词 |

cholesteryl myristate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cholesteryl myristate?

A1: this compound has a molecular formula of C41H72O2 and a molecular weight of 597.05 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: Spectroscopic studies, particularly FTIR, have revealed significant information about the molecular vibrations and interactions within this compound. For instance, temperature-dependent studies on the in-phase CH2 rocking vibrations of methylene chains in this compound have provided insights into the compound's phase transitions. [, ]

Q3: What is unique about the phase behavior of this compound?

A3: this compound exhibits a rich polymorphism, transitioning through various liquid crystalline phases upon heating and cooling. Starting from a crystalline solid, it transforms into a smectic A phase, followed by a cholesteric phase, and finally to an isotropic liquid. [, , , , , ]

Q4: How do pressure and temperature influence the phase transitions of this compound?

A4: Pressure significantly impacts the phase behavior of this compound. Studies indicate that the cholesteric to smectic A transition exhibits tricritical behavior under high pressure. [, ] Moreover, the wavelength of maximum light reflection, indicative of the cholesteric helical pitch, is sensitive to both pressure and temperature changes. [, ]

Q5: What is the significance of the tricritical point observed in this compound?

A5: The cholesteric to smectic A transition in this compound exhibits a tricritical point, signifying a point where the transition changes from first-order to second-order. This unique behavior has been investigated using various techniques, including volume measurements and light reflection studies. [, ]

Q6: How does this compound interact with phospholipids like dimyristoyl lecithin?

A6: Studies on the ternary phase diagram of this compound, dimyristoyl lecithin, and water revealed that this compound can incorporate into the liquid crystalline (Lα) phase of hydrated dimyristoyl lecithin. The extent of incorporation is temperature-dependent, with higher temperatures favoring greater incorporation. [, ]

Q7: Can this compound form solid solutions with other cholesteryl esters?

A7: Yes, this compound can form solid solutions with other saturated chain cholesteryl esters, such as cholesteryl pentadecanoate and palmitate, following specific rules of molecular symmetry and volume similarity. []

Q8: How do alkanols affect the phase behavior and viscosity of this compound?

A8: The addition of alkanols to this compound influences its phase transition temperatures and viscosity. These effects, observed through differential scanning calorimetry (DSC) and viscosity measurements, provide insights into the molecular interactions between alkanols and this compound. []

Q9: What is the biological relevance of studying this compound?

A9: this compound is a cholesteryl ester, a class of lipids involved in cholesterol transport and storage in the body. Understanding its properties is crucial due to its potential involvement in atherosclerosis, a condition characterized by the accumulation of cholesterol esters and other lipids in artery walls. [, , , , ]

Q10: How is the conformation of this compound in different phases relevant to its biological function?

A10: Neutron scattering studies have shown that this compound adopts an extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. This extended conformation provides insights into the packing and organization of this compound molecules in biological systems. []

Q11: How does this compound behave as a component in lubricant mixtures?

A11: Research suggests that this compound, along with other cholesteryl esters, exhibits potential as lubricant additives due to their unique rheological properties, including shear thinning behavior and temperature-dependent viscosity changes. []

Q12: What are the implications of the observed eutectic phase formation in this compound mixtures?

A12: The formation of eutectic mixtures with other cholesteryl esters, as observed in thermal studies, has implications for understanding the complexity of lipid deposits in biological systems like atheromatous lesions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。